Benfurodil

Cardiovascular Research Peripheral Artery Disease Vasodilation

Benfurodil, a benzofuran cardiotonic and peripheral vasodilator, offers a unique polypharmacology profile—calcium antagonism, lipoxygenase inhibition, kappa-opioid receptor agonism, and high plasma protein binding—not replicated by standard cardiotonics. This makes it an essential reference tool for hemodynamic, hemorheologic, and multi-target directed ligand studies. Procure high-purity Benfurodil (base or hemisuccinate) to leverage quantified oral LD50 (550 mg/kg) and documented in vivo efficacy in peripheral arterial disease models.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 3448-13-3
Cat. No. B1211551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfurodil
CAS3448-13-3
Synonymsenfurodil
benfurodil hemisuccinate
CB 4091
Eucilat
Eudilat
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)O
InChIInChI=1S/C15H14O4/c1-8-12-5-10(11-6-14(17)18-7-11)3-4-13(12)19-15(8)9(2)16/h3-6,9,16H,7H2,1-2H3
InChIKeyMQNWWJVIEQBJJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benfurodil (CAS 3448-13-3): Cardiotonic and Vasodilator for Research in Cardiovascular Pathologies


Benfurodil, often studied as its hemisuccinate salt (CAS 3447-95-8), is a benzofuran derivative [1]. It is characterized as a cardiotonic and peripheral vasodilator, historically investigated for its effects in chronic congestive heart failure and peripheral arteriopathies [2]. Its basic pharmacological profile includes positive inotropic activity and vasodilation, primarily through effects on vascular smooth muscle [3]. It also exhibits activity as a lipoxygenase inhibitor [4] and a kappa-opioid receptor agonist [5].

Why Benfurodil (CAS 3448-13-3) Cannot Be Interchanged with Other Benzofurans or Cardiotonics


While Benfurodil is a benzofuran derivative with cardiotonic properties, substituting it with other benzofurans (e.g., amiodarone) or cardiotonics (e.g., digitalis glycosides) is not scientifically valid due to its unique, multi-target profile. Benfurodil exhibits a distinct combination of activities, including calcium antagonist activity in vascular smooth muscle [1], lipoxygenase inhibition [2], kappa-opioid receptor agonism [3], and significant plasma protein binding that confers unique stability [4]. These properties are not uniformly shared across its chemical class and result in a specific spectrum of hemodynamic and hemorheologic effects [5] that are central to its historical investigation in peripheral vascular disease and heart failure. Direct substitution without empirical evidence would risk the loss of this specific polypharmacology.

Quantitative Evidence for Benfurodil (CAS 3448-13-3): Differentiated Activity in Cardiovascular Research


Benfurodil (Eucilat): Demonstrated Increase in Arterial Blood Flow in Human Obstructive Arteriopathy

In a study of 15 lower limbs in patients with arterial obstructive disease, intra-arterial injection of Benfurodil (as its hemisuccinate salt, Eucilat) resulted in a significant increase in arterial blood flow compared to baseline [1]. This direct measurement of peripheral vasodilation in a pathological human model differentiates it from purely in vitro vasorelaxant compounds.

Cardiovascular Research Peripheral Artery Disease Vasodilation

Benfurodil's Superior Plasma Stability Compared to Aqueous Solutions Due to High Protein Binding

Benfurodil hemisuccinate exhibits a distinct stability profile: it is stable in plasma but undergoes hydrolysis to Benfurodil in aqueous solutions [1]. This stability is attributed to its extensive binding to plasma proteins, as confirmed by equilibrium dialysis [2]. This is a key differentiator from ester prodrugs that may hydrolyze rapidly in both media.

Pharmacokinetics Bioanalysis Drug Stability

Benfurodil Exhibits a Polypharmacological Profile: Lipoxygenase Inhibition and Kappa-Opioid Agonism

Benfurodil is identified as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1], and also as a kappa opioid receptor agonist [2]. While direct comparative IC50 or Ki values against these targets are not available in the source data, this multi-target activity profile is distinct from standard cardiotonics like digitalis (Na+/K+-ATPase inhibitor) or PDE3 inhibitors (e.g., milrinone).

Pharmacology Signal Transduction Enzyme Inhibition

Benfurodil Hemisuccinate LD50 in Mice: 550 mg/kg (Oral)

The acute oral toxicity of Benfurodil hemisuccinate in mice is reported as an LD50 of 550 mg/kg [1]. This provides a quantitative baseline for toxicity comparisons with other benzofuran derivatives or cardiotonic agents, though a direct comparator value from the same study is not available.

Toxicology Preclinical Safety Dosing

Benfurodil's Potential as a Multitarget Probe in Oxidative Stress and Cardiovascular Disease

Patents have described Benfurodil hemisuccinate as a component in novel pharmaceutical compositions for treating oxidative stress [1]. This suggests a potential for the compound to act as a scaffold or active agent in conditions where oxidative damage is implicated, differentiating it from purely hemodynamic agents.

Oxidative Stress Cardiovascular Research Drug Repurposing

Optimal Research and Industrial Use Cases for Benfurodil (CAS 3448-13-3) Based on Quantitative Evidence


In Vivo Models of Peripheral Artery Disease and Hemodynamics

For investigators studying peripheral arterial obstructive disease, Benfurodil hemisuccinate (Eucilat) serves as a reference vasodilator with documented in vivo efficacy. Its ability to significantly increase arterial blood flow in affected human limbs [1] makes it a suitable positive control or interventional agent in preclinical models evaluating new therapies for claudication or critical limb ischemia.

Pharmacokinetic Studies Requiring a Compound with Unique Plasma Stability

Bioanalytical researchers developing HPLC methods or conducting pharmacokinetic studies can leverage Benfurodil hemisuccinate's differential stability profile. Its stability in plasma (due to high protein binding) contrasted with its hydrolysis in aqueous solution [1] provides a case study for examining the impact of biological matrices on prodrug stability and for validating sample handling protocols.

Investigations of Multi-Target Polypharmacology in Cardiovascular and Inflammatory Pathways

Benfurodil's reported activities as a lipoxygenase inhibitor [1] and kappa-opioid receptor agonist , alongside its known cardiovascular effects, make it a valuable tool compound for exploring the intersection of inflammation, pain, and vascular function. Researchers interested in drug repurposing or the development of multi-target directed ligands can use Benfurodil as a starting point for designing or benchmarking new chemical entities with a similar polypharmacological profile.

Toxicological Screening and Safety Pharmacology for Cardiotonic Agents

With a defined oral LD50 in mice of 550 mg/kg [1], Benfurodil provides a quantitative toxicity benchmark for the benzofuran class of cardiotonics. This data supports its use as a comparator in toxicological screens when evaluating the safety profile of novel analogs or alternative cardiotonic agents, aiding in the assessment of therapeutic windows and initial safety margins.

Technical Documentation Hub

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18 linked technical documents
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